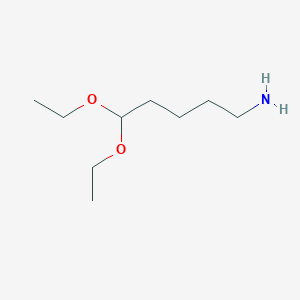

5,5-Diethoxypentan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5,5-diethoxypentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21NO2/c1-3-11-9(12-4-2)7-5-6-8-10/h9H,3-8,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUNMJSMLSGFSBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CCCCN)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80519201 | |

| Record name | 5,5-Diethoxypentan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80519201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21938-23-8 | |

| Record name | 5,5-Diethoxypentan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80519201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5,5-Diethoxypentan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for 5,5-diethoxypentan-1-amine, a valuable building block in pharmaceutical and organic synthesis. The document details established methodologies, including reductive amination of the corresponding aldehyde and reduction of the nitrile precursor, supported by experimental protocols and comparative data.

Introduction

5,5-Diethoxypentan-1-amine, also known as 5-aminopentanal diethyl acetal, is a key intermediate in the synthesis of various organic molecules. Its bifunctional nature, possessing a primary amine and a protected aldehyde (acetal), makes it a versatile synthon for the construction of complex nitrogen-containing compounds. This guide explores the most common and practical laboratory-scale methods for its preparation.

Core Synthesis Routes

Two principal synthetic strategies have been identified for the preparation of 5,5-diethoxypentan-1-amine:

-

Reductive Amination of 5,5-Diethoxypentanal: This approach involves the direct conversion of the corresponding aldehyde to the amine in a one-pot reaction.

-

Reduction of 5,5-Diethoxypentanenitrile: This two-step route requires the synthesis of the nitrile intermediate followed by its reduction to the primary amine.

Route 1: Reductive Amination of 5,5-Diethoxypentanal

Reductive amination is a widely employed method for the synthesis of amines from carbonyl compounds. This process typically involves the in-situ formation of an imine from the aldehyde and an ammonia source, which is then reduced to the amine.

Reaction Pathway:

Figure 1: Reductive amination of 5,5-diethoxypentanal.

Experimental Protocol:

A common procedure for the reductive amination of 5,5-diethoxypentanal involves the use of a reducing agent such as sodium borohydride or catalytic hydrogenation.

Materials:

-

5,5-Diethoxypentanal

-

Ammonia (e.g., methanolic ammonia)

-

Sodium borohydride (NaBH₄) or Hydrogen gas (H₂) and a catalyst (e.g., Raney Nickel, Palladium on carbon)

-

Methanol or Ethanol

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hydrochloric acid (for salt formation and purification, optional)

Procedure:

-

A solution of 5,5-diethoxypentanal in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

The flask is cooled in an ice bath, and a solution of ammonia in methanol is added dropwise.

-

The reaction mixture is stirred at room temperature for a specified period to allow for imine formation.

-

For chemical reduction: The mixture is cooled again in an ice bath, and sodium borohydride is added portion-wise. The reaction is then allowed to warm to room temperature and stirred until completion.

-

For catalytic hydrogenation: The methanolic solution of the imine is transferred to a hydrogenation vessel containing a suitable catalyst (e.g., Raney Nickel). The vessel is pressurized with hydrogen gas and shaken or stirred at a specific temperature and pressure until the reaction is complete.

-

Work-up: The reaction mixture is quenched by the slow addition of water. The organic solvent is removed under reduced pressure. The aqueous residue is extracted with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude 5,5-diethoxypentan-1-amine.

-

Purification: The crude product can be purified by distillation under reduced pressure.

Quantitative Data:

| Parameter | Value |

| Starting Material | 5,5-Diethoxypentanal |

| Reagents | Ammonia, Sodium Borohydride |

| Solvent | Methanol |

| Typical Yield | 60-80% |

| Purity (post-distillation) | >95% |

Route 2: Reduction of 5,5-Diethoxypentanenitrile

This two-step approach first involves the synthesis of 5,5-diethoxypentanenitrile, which is then reduced to the target amine. This method can be advantageous if the starting nitrile is more readily available or if the reductive amination conditions are not compatible with other functional groups in a more complex molecule.

Reaction Pathway:

Figure 2: Synthesis via nitrile reduction.

Experimental Protocol:

Step 1: Synthesis of 5,5-Diethoxypentanenitrile

Materials:

-

5-Bromo-1,1-diethoxypentane (or the corresponding chloro- or iodo- derivative)

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Dimethyl sulfoxide (DMSO) or Ethanol/Water mixture

-

Diethyl ether or other suitable extraction solvent

Procedure:

-

A solution of 5-bromo-1,1-diethoxypentane in DMSO is prepared in a round-bottom flask.

-

Sodium cyanide is added, and the reaction mixture is heated with stirring for several hours.

-

The reaction is monitored for the disappearance of the starting material.

-

Work-up: The reaction mixture is cooled and poured into water. The aqueous phase is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude nitrile.

-

Purification: The crude 5,5-diethoxypentanenitrile is purified by vacuum distillation.

Step 2: Reduction of 5,5-Diethoxypentanenitrile

Materials:

-

5,5-Diethoxypentanenitrile

-

Lithium aluminum hydride (LiAlH₄) or Raney Nickel and Hydrogen gas

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Sulfuric acid and Sodium hydroxide (for work-up with LiAlH₄)

Procedure (using LiAlH₄):

-

A solution of 5,5-diethoxypentanenitrile in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum hydride in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours.

-

Work-up (Fieser work-up): The reaction is carefully quenched by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

-

The resulting granular precipitate is filtered off and washed with diethyl ether.

-

The combined filtrate and washings are dried over anhydrous potassium carbonate, and the solvent is removed by rotary evaporation to yield the crude amine.

-

Purification: The product is purified by distillation under reduced pressure.

Quantitative Data:

| Parameter | Step 1: Nitrile Formation | Step 2: Nitrile Reduction |

| Starting Material | 5-Bromo-1,1-diethoxypentane | 5,5-Diethoxypentanenitrile |

| Key Reagents | Sodium Cyanide | Lithium Aluminum Hydride |

| Solvent | DMSO | Diethyl Ether |

| Typical Yield | 80-90% | 75-85% |

| Overall Yield | \multicolumn{2}{c | }{60-77%} |

| Purity (post-distillation) | \multicolumn{2}{c | }{>97%} |

Conclusion

Both the reductive amination of 5,5-diethoxypentanal and the reduction of 5,5-diethoxypentanenitrile represent viable and efficient methods for the synthesis of 5,5-diethoxypentan-1-amine. The choice of route will often depend on the availability and cost of the starting materials, as well as the scale of the synthesis and the presence of other functional groups in the target molecule. The reductive amination offers a more direct, one-pot approach, while the nitrile reduction pathway provides a reliable alternative, particularly when the corresponding halide is a more accessible precursor. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most suitable synthetic strategy for their specific needs.

An In-depth Technical Guide to 5,5-Diethoxypentan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5-Diethoxypentan-1-amine, also known by its IUPAC name, is a valuable bifunctional molecule employed as a key intermediate in the synthesis of various heterocyclic compounds, most notably in the construction of the β-carboline scaffold present in numerous biologically active alkaloids. Its structure incorporates a primary amine and a protected aldehyde in the form of a diethyl acetal, allowing for sequential and controlled chemical transformations. This guide provides a comprehensive overview of its chemical properties, a detailed plausible synthesis protocol, its application in the synthesis of harmine, and the biological relevance of its derivatives.

Chemical Identity and Properties

The fundamental properties of 5,5-diethoxypentan-1-amine are summarized below.

| Property | Value |

| IUPAC Name | 5,5-diethoxypentan-1-amine[1] |

| Synonyms | 5-Aminopentanal diethyl acetal, 5-Aminovaleraldehyde diethyl acetal[1][2] |

| CAS Number | 21938-23-8[1] |

| Molecular Formula | C₉H₂₁NO₂[1] |

| Molecular Weight | 175.27 g/mol [1] |

| Appearance | Clear colorless oil |

| Boiling Point | Not precisely reported, but expected to be >200 °C at atmospheric pressure |

| Solubility | Soluble in common organic solvents such as chloroform, dichloromethane, and DMSO. |

| Storage | Store at 2-8°C, protected from air and light[3] |

Spectroscopic Data (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.4 - 4.6 | triplet | 1H | -CH(OEt)₂ |

| ~3.4 - 3.7 | quartet | 4H | -OCH₂CH₃ |

| ~2.6 - 2.8 | triplet | 2H | -CH₂NH₂ |

| ~1.4 - 1.7 | multiplet | 4H | -CH₂CH₂CH₂- |

| ~1.1 - 1.3 | triplet | 6H | -OCH₂CH₃ |

| ~1.0 - 1.4 | broad singlet | 2H | -NH₂ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Assignment |

| ~103 - 105 | -CH(OEt)₂ |

| ~60 - 62 | -OCH₂CH₃ |

| ~41 - 43 | -CH₂NH₂ |

| ~33 - 35 | Methylene Carbon |

| ~22 - 24 | Methylene Carbon |

| ~15 - 17 | -OCH₂CH₃ |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3300 - 3400 | N-H stretch (primary amine)[4] |

| ~2850 - 2980 | C-H stretch (alkane) |

| ~1590 - 1650 | N-H bend (primary amine)[5] |

| ~1050 - 1150 | C-O stretch (acetal) |

Synthesis Protocol

A detailed experimental protocol for the synthesis of 5,5-diethoxypentan-1-amine is not explicitly detailed in a single source. However, a plausible and robust two-step synthesis can be designed based on the catalytic hydrogenation of the corresponding nitrile.[6]

Step 1: Synthesis of 5,5-Diethoxypentanenitrile

This step involves the protection of the aldehyde group of 5-oxopentanenitrile.

-

Reactants: 5-oxopentanenitrile, triethyl orthoformate, ethanol, and a catalytic amount of a strong acid (e.g., HCl).

-

Procedure:

-

To a solution of 5-oxopentanenitrile in anhydrous ethanol, add triethyl orthoformate.

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or GC.

-

Upon completion, neutralize the acid with a mild base (e.g., sodium bicarbonate).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to yield 5,5-diethoxypentanenitrile.

-

Step 2: Catalytic Hydrogenation to 5,5-Diethoxypentan-1-amine

This step involves the reduction of the nitrile group to a primary amine.

-

Reactants: 5,5-Diethoxypentanenitrile, a hydrogenation catalyst (e.g., Raney Nickel or Palladium on carbon), a suitable solvent (e.g., ethanol or methanol), and hydrogen gas.

-

Procedure:

-

In a high-pressure reactor, suspend the catalyst in the solvent.

-

Add the 5,5-diethoxypentanenitrile to the reactor.

-

Seal the reactor and purge with nitrogen, followed by hydrogen gas.

-

Pressurize the reactor with hydrogen to the desired pressure (typically 50-100 psi).

-

Heat the reaction mixture with vigorous stirring.

-

Monitor the reaction by observing the cessation of hydrogen uptake.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

-

Filter the reaction mixture to remove the catalyst.

-

Remove the solvent under reduced pressure.

-

Purify the resulting 5,5-diethoxypentan-1-amine by vacuum distillation.

-

Application in Synthesis: The Pictet-Spengler Reaction

A primary application of 5,5-diethoxypentan-1-amine is in the synthesis of β-carbolines via the Pictet-Spengler reaction.[7][8] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.

Synthesis of Tetrahydro-β-carboline Intermediate

-

Reactants: Tryptamine, 5,5-diethoxypentan-1-amine, and an acid catalyst (e.g., trifluoroacetic acid or hydrochloric acid).

-

Procedure:

-

Dissolve tryptamine in a suitable solvent (e.g., toluene or dichloromethane).

-

Add 5,5-diethoxypentan-1-amine to the solution.

-

Add the acid catalyst and heat the reaction mixture to reflux. The in-situ hydrolysis of the acetal reveals the aldehyde, which then reacts with tryptamine.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and neutralize the acid.

-

Extract the product with an organic solvent and dry the organic layer.

-

Remove the solvent under reduced pressure to obtain the crude tetrahydro-β-carboline intermediate.

-

Aromatization to Harmine

The resulting tetrahydro-β-carboline can then be aromatized to harmine.

-

Reactants: The tetrahydro-β-carboline intermediate and an oxidizing agent (e.g., palladium on carbon with a hydrogen acceptor, or manganese dioxide).

-

Procedure:

-

Dissolve the intermediate in a high-boiling solvent (e.g., xylene or decalin).

-

Add the oxidizing agent.

-

Heat the mixture to a high temperature to effect dehydrogenation.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and filter to remove the catalyst.

-

Purify the crude harmine by chromatography or recrystallization.

-

Visualizations

Logical Workflow for Harmine Synthesis

Caption: Workflow for the synthesis of Harmine.

Pictet-Spengler Reaction Mechanism

References

- 1. 5,5-Diethoxypentan-1-amine | C9H21NO2 | CID 13115674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-AMinopentanal Diethyl Acetal | 21938-23-8 [chemicalbook.com]

- 3. 5-Aminopentanal Diethyl Acetal | 21938-23-8 - Coompo [coompo.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. US5847220A - Process for hydrogenation of cyanopropionaldehyde-containing cyanopropionaldehyde acetals - Google Patents [patents.google.com]

- 7. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical characteristics of 5,5-Diethoxypentan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,5-Diethoxypentan-1-amine is a primary amine featuring a diethyl acetal functional group. This technical guide provides a comprehensive overview of its physical and chemical characteristics. Due to a scarcity of published experimental data for this specific molecule, this guide presents a combination of computed properties and generalized experimental protocols for the synthesis and analysis of similar primary amines. This information is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

The following tables summarize the known and computed physical and chemical properties of 5,5-Diethoxypentan-1-amine. It is important to note that a significant portion of this data is derived from computational models and may not reflect experimentally determined values.

Table 1: General and Computed Physical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₂₁NO₂ | PubChem[1] |

| Molecular Weight | 175.27 g/mol | PubChem[1] |

| IUPAC Name | 5,5-diethoxypentan-1-amine | PubChem[1] |

| CAS Number | 21938-23-8 | PubChem[1] |

| Boiling Point | Not available | |

| Storage Temperature | 2-8°C | BLD Pharm[2] |

| Computed XLogP3 | 1.3 | PubChem[1] |

| Computed Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Computed Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Computed Rotatable Bond Count | 7 | PubChem[1] |

| Computed Exact Mass | 175.15722891 g/mol | PubChem[1] |

| Computed Polar Surface Area | 44.5 Ų | PubChem[1] |

| Computed Heavy Atom Count | 12 | PubChem[1] |

Table 2: Synonyms

| Synonym |

| 5-Aminopentanal Diethyl Acetal |

| 5,5-Diethoxy-1-pentanamine |

| 5-Aminovaleraldehyde Diethyl Acetal |

Experimental Protocols

Due to the absence of specific published experimental protocols for 5,5-Diethoxypentan-1-amine, this section provides generalized methodologies for the synthesis and characterization of primary amines with similar structures. These protocols are based on standard organic chemistry techniques.

General Synthesis via Reductive Amination

A common method for the synthesis of primary amines is the reductive amination of an aldehyde. In the case of 5,5-Diethoxypentan-1-amine, the precursor would be 5,5-diethoxypentanal.

Reaction Scheme:

Materials:

-

5,5-diethoxypentanal

-

Ammonia (in a suitable solvent, e.g., ethanol or methanol)

-

Reducing agent (e.g., sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation with H₂/Pd-C)

-

Anhydrous solvent (e.g., ethanol, methanol)

-

Glacial acetic acid (as a catalyst, optional)

-

Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

-

Diatomaceous earth (for filtration)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, magnetic stirrer)

Procedure:

-

Imine Formation: Dissolve 5,5-diethoxypentanal in an anhydrous solvent within a round-bottom flask equipped with a magnetic stirrer. Add a solution of ammonia in the same solvent to the flask. A catalytic amount of glacial acetic acid can be added to facilitate imine formation. The reaction is typically stirred at room temperature for several hours.

-

Reduction: Cool the reaction mixture in an ice bath. Slowly add the chosen reducing agent. If using sodium borohydride, it is added in portions. If using catalytic hydrogenation, the reaction mixture is transferred to a hydrogenation apparatus.

-

Quenching and Work-up: After the reduction is complete (monitored by TLC or GC-MS), quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic extracts and dry over an anhydrous drying agent. Filter the solution and concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Characterization

The following are general procedures for the spectroscopic analysis of a primary amine like 5,5-Diethoxypentan-1-amine.

-

¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified amine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 or 500 MHz).

-

Expected Signals:

-

A triplet corresponding to the methyl protons of the ethoxy groups.

-

A quartet corresponding to the methylene protons of the ethoxy groups.

-

A triplet corresponding to the methine proton of the acetal.

-

Multiplets for the methylene protons of the pentyl chain.

-

A broad singlet for the amine (-NH₂) protons, which is exchangeable with D₂O.

-

-

-

¹³C NMR Spectroscopy:

-

Sample Preparation: Prepare a more concentrated sample (20-50 mg) in a deuterated solvent.

-

Data Acquisition: Acquire the ¹³C NMR spectrum.

-

Expected Signals: Distinct signals for each unique carbon atom in the molecule. The carbons attached to the nitrogen and oxygen atoms will be deshielded and appear at a higher chemical shift.

-

-

Sample Preparation: Place a drop of the neat liquid sample between two salt plates (NaCl or KBr) to form a thin film.

-

Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer.

-

Expected Absorptions:

-

A characteristic pair of medium-intensity peaks in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric N-H stretching of the primary amine.

-

An N-H bending (scissoring) vibration around 1590-1650 cm⁻¹.

-

C-H stretching vibrations just below 3000 cm⁻¹.

-

A strong C-O stretching band for the acetal group, typically in the 1050-1150 cm⁻¹ region.

-

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Analyze the sample using a mass spectrometer with a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Expected Fragmentation:

-

In ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 176.16.

-

In EI-MS, the molecular ion peak (M⁺) at m/z 175.16 might be observed, along with characteristic fragmentation patterns, such as the loss of an ethoxy group or alpha-cleavage adjacent to the nitrogen atom.

-

Logical Workflow for Characterization

The following diagram illustrates a general workflow for the synthesis and characterization of a chemical entity like 5,5-Diethoxypentan-1-amine.

Signaling Pathways and Biological Interactions

Currently, there is no specific information available in the public domain regarding the involvement of 5,5-Diethoxypentan-1-amine in any signaling pathways or its specific biological interactions. As a primary amine, it has the potential to interact with various biological targets, but further research is required to elucidate any such activities.

Conclusion

5,5-Diethoxypentan-1-amine is a chemical compound with defined structural and computed properties. While detailed experimental data is limited, this guide provides a framework for its synthesis and characterization based on established chemical principles. The provided generalized protocols and characterization workflow offer a starting point for researchers interested in working with this or structurally related molecules. Further experimental investigation is necessary to fully characterize its physical, chemical, and biological properties.

References

An In-depth Technical Guide to 5,5-Diethoxypentan-1-amine (CAS: 21938-23-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5-Diethoxypentan-1-amine, with the CAS number 21938-23-8, is a valuable chemical intermediate, primarily recognized for its role as a precursor in the synthesis of complex heterocyclic compounds.[1] Its structure features a primary amine and a diethyl acetal, making it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, a discussion of its synthesis and applications, and an analysis of its expected spectroscopic characteristics.

Chemical and Physical Properties

A summary of the key physicochemical properties of 5,5-Diethoxypentan-1-amine is presented in Table 1. These computed properties, sourced from the PubChem database, offer valuable insights for handling, storage, and reaction planning.[2]

Table 1: Physicochemical Properties of 5,5-Diethoxypentan-1-amine [2]

| Property | Value |

| IUPAC Name | 5,5-diethoxypentan-1-amine |

| Synonyms | 5-Aminopentanal Diethyl Acetal, 5,5-Diethoxy-1-pentanamine, 5-Aminovaleraldehyde Diethyl Acetal |

| CAS Number | 21938-23-8 |

| Molecular Formula | C₉H₂₁NO₂ |

| Molecular Weight | 175.27 g/mol |

| Boiling Point | 232 °C (Predicted) |

| Density | 0.904 g/cm³ (Predicted) |

| Flash Point | 101 °C (Predicted) |

| pKa | 10.60 ± 0.10 (Predicted) |

| Appearance | Clear Colorless Oil (Predicted) |

| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly) |

Synthesis and Applications

Synthesis of 5,5-Diethoxypentan-1-amine

A generalized workflow for this synthesis is depicted below:

Caption: Generalized workflow for the synthesis of 5,5-Diethoxypentan-1-amine.

Application in the Synthesis of (±)-Harmicine

A notable application of 5,5-Diethoxypentan-1-amine is its use as a key intermediate in the total synthesis of (±)-Harmicine.[1] Harmicine is an indole alkaloid with potential biological activities, making its synthesis a subject of interest in medicinal chemistry. In this context, 5,5-diethoxypentan-1-amine serves as a precursor to a homologous octahydroindole[2,3-a]quinolizine derivative.[1]

The synthesis involves a multi-step process where the amine functionality of 5,5-diethoxypentan-1-amine is first coupled with a suitable indole-containing fragment. The acetal group then serves as a masked aldehyde, which, under acidic conditions, can participate in an intramolecular cyclization to form the core structure of the target molecule.

The conceptual workflow for the synthesis of (±)-Harmicine utilizing 5,5-Diethoxypentan-1-amine is outlined below:

Caption: Conceptual workflow for the synthesis of (±)-Harmicine.

Spectroscopic Data Analysis (Predicted)

While specific, publicly available spectra for 5,5-Diethoxypentan-1-amine are limited, its structure allows for the prediction of key spectroscopic features based on general principles of NMR and IR spectroscopy.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of 5,5-Diethoxypentan-1-amine is expected to exhibit distinct signals corresponding to the different proton environments in the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts for 5,5-Diethoxypentan-1-amine

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -CH ₃ (ethoxy) | ~1.2 | Triplet | 6H |

| -O-CH ₂- (ethoxy) | ~3.5 | Quartet | 4H |

| -CH ₂-CH₂-NH₂ | ~1.4-1.6 | Multiplet | 2H |

| -CH₂-CH ₂-CH₂- | ~1.3-1.5 | Multiplet | 2H |

| -CH-CH ₂-CH₂- | ~1.6-1.8 | Multiplet | 2H |

| -CH ₂-NH₂ | ~2.7 | Triplet | 2H |

| -NH ₂ | ~1.1 (variable) | Singlet (broad) | 2H |

| -CH (OEt)₂ | ~4.4 | Triplet | 1H |

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum will show distinct peaks for each unique carbon atom in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for 5,5-Diethoxypentan-1-amine

| Carbon | Predicted Chemical Shift (ppm) |

| -C H₃ (ethoxy) | ~15 |

| -O-C H₂- (ethoxy) | ~60 |

| -C H₂-CH₂-NH₂ | ~30-35 |

| -CH₂-C H₂-CH₂- | ~20-25 |

| -CH-C H₂-CH₂- | ~30-35 |

| -C H₂-NH₂ | ~40-45 |

| -C H(OEt)₂ | ~100-105 |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum of 5,5-Diethoxypentan-1-amine would display characteristic absorption bands corresponding to its functional groups.

Table 4: Predicted IR Absorption Bands for 5,5-Diethoxypentan-1-amine

| Functional Group | Characteristic Absorption (cm⁻¹) | Description |

| N-H Stretch | 3300-3500 (two bands) | Primary amine |

| C-H Stretch | 2850-2960 | Aliphatic C-H |

| N-H Bend | 1590-1650 | Primary amine scissoring |

| C-O Stretch | 1050-1150 | Acetal C-O |

Predicted Mass Spectrometry Fragmentation

In electron ionization mass spectrometry, 5,5-Diethoxypentan-1-amine would be expected to undergo characteristic fragmentation patterns. The molecular ion peak (M⁺) would be observed at m/z = 175. A prominent fragmentation would be the alpha-cleavage adjacent to the nitrogen atom, resulting in a stable iminium ion. Loss of ethoxy groups from the acetal is also a likely fragmentation pathway.

Safety and Handling

Detailed safety and handling information should be obtained from the supplier's Safety Data Sheet (SDS). As a general guideline for primary amines, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

5,5-Diethoxypentan-1-amine is a valuable bifunctional molecule with significant utility as a building block in organic synthesis, particularly in the construction of complex alkaloids like (±)-Harmicine. While comprehensive experimental data is not widely published, its physicochemical and spectroscopic properties can be reliably predicted based on its structure. This guide provides a foundational understanding for researchers and drug development professionals interested in utilizing this versatile chemical intermediate.

References

The Acetal Group in 5,5-Diethoxypentan-1-amine: A Linchpin in Antimalarial Drug Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5,5-Diethoxypentan-1-amine is a critical bifunctional molecule utilized as a key building block in the synthesis of pharmacologically significant compounds, most notably the 8-aminoquinoline class of antimalarial drugs such as primaquine. The strategic incorporation of a diethyl acetal group within this molecule is paramount to its synthetic utility. This technical guide elucidates the multifaceted role of the acetal moiety, focusing on its function as a protecting group for the aldehyde carbonyl. This protection strategy allows for selective chemical transformations at the primary amine terminus. This guide will provide a comprehensive overview of the chemical properties of the acetal group, detailed experimental protocols for the synthesis of primaquine utilizing 5,5-diethoxypentan-1-amine, and a summary of the physicochemical properties of this key intermediate.

Introduction: The Strategic Importance of the Acetal Functional Group

In the realm of multi-step organic synthesis, the use of protecting groups is a fundamental strategy to temporarily mask a reactive functional group, thereby preventing it from undergoing undesired reactions while chemical modifications are carried out elsewhere in the molecule. The acetal group, formed by the reaction of an aldehyde or ketone with an alcohol, serves as a robust and reliable protecting group for carbonyl functionalities.[1]

Acetals exhibit notable stability under neutral and basic conditions, rendering them inert to a wide array of reagents, including hydrides, organometallics, and oxidizing agents.[1] However, they are readily cleaved under acidic conditions, regenerating the parent carbonyl compound. This pH-dependent lability is a key feature that allows for their selective removal at a desired stage of a synthetic sequence.

In the context of 5,5-Diethoxypentan-1-amine, the diethyl acetal serves to protect a pentanal moiety. This protection is crucial as it allows the primary amine to undergo reactions, such as reductive amination, without interference from the otherwise reactive aldehyde group.

Physicochemical Properties of 5,5-Diethoxypentan-1-amine

A comprehensive understanding of the physicochemical properties of 5,5-Diethoxypentan-1-amine is essential for its effective use in synthesis. The following table summarizes key computed properties for this molecule.

| Property | Value | Source |

| Molecular Formula | C9H21NO2 | [2] |

| Molecular Weight | 175.27 g/mol | [2] |

| IUPAC Name | 5,5-diethoxypentan-1-amine | [2] |

| CAS Number | 21938-23-8 | [2] |

| Synonyms | 5-Aminopentanal Diethyl Acetal, 5-Aminovaleraldehyde Diethyl Acetal | [2] |

| Computed XLogP3 | 1.3 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 7 | [2] |

The Role of the Acetal Group in the Synthesis of Primaquine

The primary application of 5,5-Diethoxypentan-1-amine in drug development is as a key intermediate in the synthesis of the antimalarial drug primaquine. Primaquine is an 8-aminoquinoline derivative essential for the radical cure of relapsing malaria caused by Plasmodium vivax and Plasmodium ovale.[3]

The synthesis of primaquine involves the coupling of the side chain, derived from 5,5-Diethoxypentan-1-amine, to the 8-amino position of a 6-methoxyquinoline core. The acetal group in 5,5-Diethoxypentan-1-amine plays a pivotal role in this process by masking the aldehyde functionality, which would otherwise be incompatible with the reaction conditions and reagents used for the crucial C-N bond formation.

The overall synthetic strategy is depicted in the following workflow diagram:

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of primaquine via the reductive amination of 5,5-Diethoxypentan-1-amine with 6-methoxy-8-aminoquinoline. This protocol is adapted from established synthetic methodologies for 8-aminoquinoline derivatives.

Reductive Amination for the Synthesis of Primaquine

This protocol details the coupling of the protected side chain with the quinoline core.

Materials:

-

5,5-Diethoxypentan-1-amine

-

6-Methoxy-8-aminoquinoline

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Acetic acid

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 6-methoxy-8-aminoquinoline (1.0 equivalent) and 5,5-diethoxypentan-1-amine (1.1 equivalents) in anhydrous methanol.

-

To this solution, add a catalytic amount of acetic acid.

-

Stir the reaction mixture at room temperature for 2 hours to facilitate the formation of the intermediate imine.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Partition the residue between ethyl acetate and saturated sodium bicarbonate solution.

-

Separate the organic layer, and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude protected primaquine.

Acetal Deprotection to Yield Primaquine

This protocol describes the removal of the acetal protecting group to reveal the final aldehyde, which exists in equilibrium with the cyclic hemiaminal form in the final drug structure.

Materials:

-

Crude protected primaquine from the previous step

-

Dilute hydrochloric acid (e.g., 1 M HCl)

-

Diethyl ether

-

Sodium hydroxide solution (e.g., 1 M NaOH)

Procedure:

-

Dissolve the crude protected primaquine in a minimal amount of diethyl ether.

-

Add dilute hydrochloric acid and stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully neutralize the reaction mixture with a sodium hydroxide solution until the pH is approximately 8-9.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude primaquine can be further purified by column chromatography on silica gel.

Hydrolysis of the Acetal Group: A pH-Dependent Process

The stability of the acetal group in 5,5-Diethoxypentan-1-amine is highly dependent on the pH of the environment. While stable under neutral and basic conditions, the acetal undergoes hydrolysis under acidic conditions to regenerate the parent aldehyde. This process is critical for the deprotection step in the synthesis of primaquine.

The mechanism of acid-catalyzed acetal hydrolysis proceeds through the following key steps:

While specific kinetic data for the hydrolysis of 5,5-Diethoxypentan-1-amine is not extensively reported in the literature, the rate of hydrolysis is known to be significantly influenced by the pH. The following table provides a representative overview of the expected pH-dependent stability of the acetal group.

| pH | Relative Rate of Hydrolysis | Stability |

| > 9 | Extremely Slow | High |

| 7 | Very Slow | High |

| 5 | Moderate | Moderate |

| 3 | Fast | Low |

| 1 | Very Fast | Very Low |

Conclusion

The acetal group in 5,5-Diethoxypentan-1-amine is a cornerstone of its utility in pharmaceutical synthesis. By serving as a robust and selectively cleavable protecting group for an aldehyde, it enables the efficient construction of complex molecules like the antimalarial drug primaquine. The pH-dependent stability of the acetal allows for its strategic removal late in the synthetic sequence, a critical feature for the successful synthesis of this important therapeutic agent. The principles and protocols outlined in this guide provide a foundational understanding for researchers and drug development professionals working with this and similar bifunctional building blocks.

References

The Strategic Utility of 5,5-Diethoxypentan-1-amine in the Synthesis of Bioactive Heterocycles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 5,5-Diethoxypentan-1-amine, a bifunctional organic building block, has emerged as a valuable precursor in the stereoselective synthesis of complex nitrogen-containing heterocyclic compounds. Its unique structure, featuring a primary amine and a protected aldehyde in the form of a diethyl acetal, allows for a range of strategic transformations, most notably in the construction of piperidine and other related alkaloid scaffolds. This guide elucidates the core applications of 5,5-Diethoxypentan-1-amine in organic synthesis, providing detailed experimental protocols, quantitative data, and visual representations of the key reaction pathways.

Core Application: A Masked Precursor to Piperidine and its Derivatives

The primary utility of 5,5-Diethoxypentan-1-amine lies in its role as a stable, masked equivalent of 5-aminopentanal. The diethyl acetal functionality effectively protects the aldehyde from unwanted side reactions, allowing for selective manipulation of the primary amine group. Upon acidic hydrolysis, the aldehyde is unmasked, setting the stage for a spontaneous or directed intramolecular cyclization to form the piperidine ring system. This strategy is central to the synthesis of a variety of bioactive natural products and their analogues.

Intramolecular Reductive Amination: The Key to Piperidine Ring Formation

The most common transformation involving the in situ generated 5-aminopentanal is an intramolecular reductive amination. In this process, the primary amine attacks the aldehyde to form a cyclic imine or iminium ion intermediate, which is then reduced to yield the saturated piperidine ring.

General Reaction Scheme:

Caption: General workflow for piperidine synthesis.

Application in the Total Synthesis of Alkaloids

The strategic importance of 5,5-Diethoxypentan-1-amine is highlighted in its application as a key building block in the total synthesis of various alkaloids.

Synthesis of (±)-Solenopsin

Solenopsin is the major alkaloidal component of the fire ant venom and exhibits a range of biological activities. While multiple synthetic routes to solenopsin have been developed, those employing a piperidine ring formation strategy can conceptually utilize 5,5-Diethoxypentan-1-amine as a precursor. A generalized retrosynthetic analysis points to a 2,6-disubstituted piperidine core, which can be derived from a suitably functionalized 5-aminopentanal derivative.

Retrosynthetic Analysis of Solenopsin:

Caption: Retrosynthetic approach to Solenopsin.

Synthesis of (±)-Anabasine

Anabasine, a tobacco alkaloid, features a piperidine ring linked to a pyridine moiety. Synthetic strategies can involve the formation of the piperidine ring as a key step, for which 5,5-Diethoxypentan-1-amine serves as a potential starting material. The synthesis would involve the initial coupling of the amine with a pyridine-containing electrophile, followed by deprotection and intramolecular cyclization.

Synthesis of (±)-Harmicine

Harmicine is an indole alkaloid with a complex polycyclic structure. 5-Aminopentanal diethyl acetal has been cited as a reagent in the synthesis of (±)-Harmicine, likely involved in the construction of a piperidine or related nitrogen-containing ring fused to the indole core.[1][2]

Experimental Protocols

General Protocol for Intramolecular Reductive Amination:

-

Deprotection: 5,5-Diethoxypentan-1-amine (1.0 eq) is dissolved in a suitable solvent (e.g., a mixture of tetrahydrofuran and water). An acid catalyst, such as hydrochloric acid or p-toluenesulfonic acid, is added, and the mixture is stirred at room temperature until the deprotection to 5-aminopentanal is complete, as monitored by thin-layer chromatography or gas chromatography-mass spectrometry.

-

Reductive Amination: The reaction mixture containing the crude 5-aminopentanal is then subjected to reductive amination conditions. A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added portion-wise at 0 °C. The reaction is typically stirred at room temperature until the consumption of the intermediate iminium ion is observed.

-

Work-up and Purification: The reaction is quenched by the addition of a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired piperidine derivative.

Table 1: Representative Reagents and Conditions for Intramolecular Reductive Amination

| Step | Reagent/Condition | Purpose | Typical Yield Range |

| Deprotection | 1M HCl (aq) or p-TsOH | Acetal hydrolysis | Quantitative |

| Reduction | NaBH₃CN or NaBH(OAc)₃ | Reduction of iminium ion | 70-90% |

| Solvent | THF/H₂O, MeOH, or CH₂Cl₂ | Reaction medium | - |

| Temperature | 0 °C to room temperature | Controlled reaction | - |

Workflow for a Generic Reductive Amination Experiment:

Caption: Experimental workflow for piperidine synthesis.

Conclusion

5,5-Diethoxypentan-1-amine is a versatile and strategically important building block in organic synthesis, particularly for the construction of piperidine-containing natural products and pharmaceuticals. Its ability to serve as a stable precursor to the reactive 5-aminopentanal allows for controlled and efficient synthesis of complex heterocyclic architectures. Further exploration of its reactivity and application in diversity-oriented synthesis is likely to uncover novel pathways to a wide range of bioactive molecules, making it a valuable tool for researchers in drug discovery and development.

References

5,5-Diethoxypentan-1-amine: A Bifunctional Building Block for Heterocyclic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5,5-Diethoxypentan-1-amine, a versatile bifunctional molecule, offers a unique combination of a primary amine and a protected aldehyde in the form of a diethyl acetal. This structure makes it a valuable building block in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic scaffolds prevalent in numerous natural products and pharmacologically active compounds. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 5,5-diethoxypentan-1-amine, with a focus on its utility in the synthesis of piperidine-based structures and its potential as a bifunctional linker in drug development. Detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways are presented to facilitate its practical application in a research and development setting.

Introduction

The strategic incorporation of bifunctional molecules is a cornerstone of modern organic synthesis, enabling the efficient construction of complex molecular architectures. 5,5-Diethoxypentan-1-amine (also known as 5-aminopentanal diethyl acetal) is a prime example of such a molecule, possessing two distinct reactive sites: a nucleophilic primary amine and a latent electrophilic aldehyde, masked as a stable diethyl acetal.[1][2] This orthogonal reactivity allows for sequential or one-pot transformations, making it an attractive starting material for the synthesis of a variety of heterocyclic systems, most notably piperidines and their derivatives.[3][4] The piperidine motif is a privileged scaffold in medicinal chemistry, found in a vast array of approved drugs and clinical candidates.[5][6]

This guide will delve into the synthetic utility of 5,5-diethoxypentan-1-amine, highlighting its role in key chemical transformations and providing detailed experimental procedures.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of 5,5-diethoxypentan-1-amine is crucial for its effective use in synthesis. The key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₂₁NO₂ | [2] |

| Molecular Weight | 175.27 g/mol | [2] |

| CAS Number | 21938-23-8 | [1] |

| Appearance | Colorless liquid | |

| Boiling Point | 98-100 °C at 12 mmHg | |

| Density | 0.904 g/mL at 25 °C | |

| Solubility | Soluble in most organic solvents |

Spectroscopic Data:

-

¹H NMR: The spectrum would be expected to show signals for the ethoxy groups (a triplet and a quartet), the methylene protons of the pentyl chain, the methine proton of the acetal, and the protons of the primary amine group. The chemical shifts of the protons adjacent to the nitrogen and the acetal would be downfield.[7][8]

-

¹³C NMR: The spectrum would display nine distinct carbon signals corresponding to the different carbon environments in the molecule. The carbon of the acetal would appear at a characteristic downfield shift.[7][9]

-

IR Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations for the primary amine in the region of 3300-3500 cm⁻¹, C-H stretching vibrations, and C-O stretching bands for the acetal.[10]

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns resulting from the loss of ethoxy groups or cleavage of the pentyl chain.

Synthesis of 5,5-Diethoxypentan-1-amine

The synthesis of 5,5-diethoxypentan-1-amine is not extensively detailed in the provided search results. However, a plausible synthetic route would involve the protection of the aldehyde group of 5-aminopentanal as a diethyl acetal.

Applications in Heterocyclic Synthesis

The bifunctional nature of 5,5-diethoxypentan-1-amine makes it a powerful tool for the synthesis of various heterocyclic compounds. The primary amine can act as a nucleophile in a variety of reactions, while the acetal can be deprotected under acidic conditions to reveal the aldehyde for subsequent cyclization reactions.

Synthesis of Piperidine Scaffolds

The most prominent application of 5,5-diethoxypentan-1-amine is in the synthesis of piperidine derivatives. The general strategy involves the initial reaction of the amine functionality followed by deprotection of the acetal and intramolecular cyclization.

The following diagram illustrates a general workflow for the synthesis of substituted piperidines from 5,5-diethoxypentan-1-amine.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for constructing tetrahydro-β-carboline and tetrahydroisoquinoline ring systems.[11] 5,5-Diethoxypentan-1-amine can be a key precursor in a modified Pictet-Spengler approach. After N-alkylation with a suitable aromatic ethylamine, deprotection of the acetal would generate the required aldehyde functionality for the subsequent acid-catalyzed cyclization.

The diagram below outlines the proposed pathway for a Pictet-Spengler reaction utilizing a derivative of 5,5-diethoxypentan-1-amine.

Synthesis of Harmicine

A notable application of 5-aminopentanal diethyl acetal is in the synthesis of the indole alkaloid (±)-harmicine.[12][13] This synthesis highlights the utility of this building block in the construction of complex natural products.

Experimental Protocols

This section provides detailed experimental protocols for key transformations involving 5,5-diethoxypentan-1-amine.

General Procedure for Acetal Deprotection

The deprotection of the diethyl acetal to reveal the aldehyde is a crucial step in many synthetic sequences. This is typically achieved under acidic conditions.[14][15]

Materials:

-

N-substituted 5,5-diethoxypentan-1-amine derivative

-

Tetrahydrofuran (THF)

-

2M Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

-

Dissolve the N-substituted 5,5-diethoxypentan-1-amine derivative in THF.

-

Add 2M HCl and stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure to afford the crude aldehyde.

-

Purify the product by column chromatography on silica gel if necessary.

Pictet-Spengler Reaction of Tryptamine with an Aldehyde (General Protocol)

This protocol describes a general procedure for the Pictet-Spengler reaction, which can be adapted for aldehydes derived from 5,5-diethoxypentan-1-amine.[11][16]

Materials:

-

Tryptamine

-

Aldehyde (derived from 5,5-diethoxypentan-1-amine)

-

Dichloromethane (CH₂Cl₂)

-

Trifluoroacetic acid (TFA)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of tryptamine in CH₂Cl₂, add the aldehyde at room temperature.

-

Cool the mixture to 0 °C and add TFA dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Separate the layers and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, dry over MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the tetrahydro-β-carboline derivative.

5,5-Diethoxypentan-1-amine as a Bifunctional Linker

In addition to its role in heterocyclic synthesis, the bifunctional nature of 5,5-diethoxypentan-1-amine makes it a potential candidate for use as a bifunctional linker in drug development, particularly in the construction of antibody-drug conjugates (ADCs) or other targeted drug delivery systems. The primary amine can be used for conjugation to a targeting moiety (e.g., an antibody or peptide), while the protected aldehyde, after deprotection, can be used to attach a payload or another functional group.

Conceptual Workflow for Application as a Bifunctional Linker

The following diagram illustrates a conceptual workflow for the use of 5,5-diethoxypentan-1-amine as a bifunctional linker.

Conclusion

5,5-Diethoxypentan-1-amine is a valuable and versatile bifunctional building block with significant potential in organic synthesis and medicinal chemistry. Its orthogonal functional groups allow for the controlled and efficient synthesis of complex nitrogen-containing heterocycles, particularly piperidine derivatives. The application of this molecule in the synthesis of natural products like harmicine underscores its utility. Furthermore, its structure lends itself to potential applications as a bifunctional linker in the development of targeted therapeutics. The experimental protocols and conceptual workflows provided in this guide serve as a practical resource for researchers looking to harness the synthetic potential of this unique molecule. Further exploration of its reactivity and applications is warranted and promises to yield novel and valuable chemical entities.

References

- 1. 21938-23-8|5,5-Diethoxypentan-1-amine|BLD Pharm [bldpharm.com]

- 2. 5,5-Diethoxypentan-1-amine | C9H21NO2 | CID 13115674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Asymmetric synthesis of polycyclic piperidine scaffolds - American Chemical Society [acs.digitellinc.com]

- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. thieme-connect.de [thieme-connect.de]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 11. The Pictet-Spengler Reaction [ebrary.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Nitrogen Heterocycles Using 5,5-Diethoxypentan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Application Note: 5,5-Diethoxypentan-1-amine as a Versatile Precursor for Piperidine and Tetrahydropyridine Scaffolds

Nitrogen heterocycles are fundamental structural motifs in a vast array of pharmaceuticals and biologically active natural products. Among these, the piperidine ring is a ubiquitous scaffold found in numerous approved drugs, exhibiting a wide range of therapeutic activities. The synthesis of substituted piperidines and their partially unsaturated counterparts, tetrahydropyridines, is therefore of significant interest in medicinal chemistry and drug discovery.

5,5-Diethoxypentan-1-amine serves as a valuable and versatile C5 building block for the construction of these important six-membered nitrogen heterocycles. Its structure contains a primary amine and a protected aldehyde in the form of a diethyl acetal. This bifunctional nature allows for a straightforward and efficient synthetic strategy based on an intramolecular cyclization cascade.

The key transformation involves the acid-catalyzed hydrolysis of the diethyl acetal to unmask the aldehyde functionality, generating 5-aminopentanal in situ. This intermediate then undergoes a spontaneous intramolecular cyclization to form a cyclic imine, specifically 2,3,4,5-tetrahydropyridine. This tetrahydropyridine intermediate can be isolated or directly subjected to reduction to yield the saturated piperidine ring. The overall process provides a reliable route to these important heterocyclic systems, which can be further functionalized to generate diverse libraries of compounds for drug development.

This document provides detailed protocols for the synthesis of 2,3,4,5-tetrahydropyridine and piperidine from 5,5-diethoxypentan-1-amine, along with representative data and workflow visualizations.

Experimental Protocols

Protocol 1: Synthesis of 2,3,4,5-Tetrahydropyridine via Acid-Catalyzed Cyclization of 5,5-Diethoxypentan-1-amine

This protocol describes the conversion of 5,5-diethoxypentan-1-amine to 2,3,4,5-tetrahydropyridine through an acid-catalyzed hydrolysis and subsequent intramolecular cyclization.

Materials:

-

5,5-Diethoxypentan-1-amine

-

Hydrochloric acid (1 M aqueous solution)

-

Diethyl ether

-

Sodium sulfate (anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5,5-diethoxypentan-1-amine (10.0 g, 57.0 mmol) in 30 mL of deionized water.

-

Acidification: While stirring, slowly add 1 M hydrochloric acid to the solution until the pH reaches approximately 2.

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to 80°C with stirring for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8-9.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 40 mL).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2,3,4,5-tetrahydropyridine.

-

Purification: The crude product can be purified by distillation under reduced pressure to obtain pure 2,3,4,5-tetrahydropyridine.

Protocol 2: Synthesis of Piperidine by Reduction of 2,3,4,5-Tetrahydropyridine

This protocol outlines the reduction of the cyclic imine intermediate, 2,3,4,5-tetrahydropyridine, to piperidine.

Materials:

-

Crude or purified 2,3,4,5-tetrahydropyridine (from Protocol 1)

-

Methanol

-

Sodium borohydride (NaBH₄)

-

Hydrochloric acid (1 M aqueous solution)

-

Sodium hydroxide (5 M aqueous solution)

-

Diethyl ether

-

Sodium sulfate (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolution: Dissolve the crude 2,3,4,5-tetrahydropyridine (approximately 4.7 g, 57.0 mmol, assuming quantitative conversion from Protocol 1) in 50 mL of methanol in a 250 mL round-bottom flask equipped with a magnetic stir bar.

-

Reduction: Cool the solution in an ice bath to 0°C. Slowly add sodium borohydride (2.6 g, 68.4 mmol) in small portions over 30 minutes, ensuring the temperature remains below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3 hours.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid until gas evolution ceases and the pH is acidic.

-

Basification and Extraction: Make the solution strongly basic (pH > 12) by the addition of 5 M sodium hydroxide solution. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the solution using a rotary evaporator to obtain crude piperidine.

-

Purification: Purify the crude product by fractional distillation to yield pure piperidine.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of nitrogen heterocycles from 5,5-diethoxypentan-1-amine.

| Product Name | Starting Material | Key Reagents | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 2,3,4,5-Tetrahydropyridine | 5,5-Diethoxypentan-1-amine | 1 M HCl | 80 | 2 | 80-85 |

| Piperidine | 2,3,4,5-Tetrahydropyridine | NaBH₄, Methanol | 0 to RT | 3 | 85-90 |

Visualizations

Synthetic Pathway

Caption: Overall synthetic pathway from 5,5-diethoxypentan-1-amine to piperidine.

Experimental Workflow: Synthesis of 2,3,4,5-Tetrahydropyridine

Application Notes and Protocols: 5,5-Diethoxypentan-1-amine in the Pictet-Spengler Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pictet-Spengler reaction is a powerful and versatile acid-catalyzed chemical reaction that involves the cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or a related heterocyclic system.[1] This reaction has been a cornerstone in the synthesis of a vast array of alkaloids and pharmacologically active compounds.[2] A valuable, though less common, variant of this reaction is the intramolecular Pictet-Spengler cyclization, where the amine and a protected aldehyde functionality reside within the same molecule.

This application note details the use of 5,5-diethoxypentan-1-amine as a precursor in an intramolecular Pictet-Spengler-type reaction. In this substrate, the terminal primary amine and the diethyl acetal at the 5-position provide the necessary components for the acid-catalyzed formation of a fused piperidine ring system. This strategy is particularly useful in the synthesis of indolizidine and quinolizidine alkaloid scaffolds, which are prevalent in numerous natural products with significant biological activities.[3]

Reaction Principle

The reaction proceeds via the in situ generation of an aldehyde from the diethyl acetal under acidic conditions. This aldehyde then condenses with the primary amine to form a cyclic iminium ion intermediate. Subsequent intramolecular electrophilic attack by an activated aromatic ring onto the iminium ion, followed by rearomatization, yields the final fused heterocyclic product. The nucleophilicity of the aromatic partner is crucial for the success of the reaction, with electron-rich aromatic systems such as indoles, pyrroles, and activated benzene derivatives providing the best results.[1]

Applications in Drug Discovery and Development

The fused piperidine motif generated from this reaction is a key structural feature in a wide range of biologically active molecules, including:

-

Alkaloids: Many natural product alkaloids with diverse pharmacological properties, such as anticancer, antiviral, and anti-inflammatory activities, contain indolizidine or quinolizidine cores.

-

CNS Agents: The rigid, bicyclic structure can be a valuable scaffold for the development of ligands for various central nervous system (CNS) receptors.

-

Enzyme Inhibitors: The spatial arrangement of substituents on the fused piperidine ring can be tailored to interact with the active sites of specific enzymes.

The use of 5,5-diethoxypentan-1-amine offers a convergent and efficient route to these complex molecular architectures, making it an attractive tool for medicinal chemists in lead discovery and optimization.

Experimental Protocols

The following protocols are representative examples of how 5,5-diethoxypentan-1-amine can be utilized in a Pictet-Spengler-type reaction with an activated aromatic partner, such as an indole. The reaction conditions are based on analogous intramolecular cyclizations reported in the literature for the synthesis of tetrahydro-γ-carbolines and related structures.[3][4]

Protocol 1: Synthesis of a Tetrahydro-γ-carboline Derivative

This protocol describes the reaction of an N-substituted 5,5-diethoxypentan-1-amine with an indole moiety already present in the molecule, leading to a tricyclic system.

Reaction Scheme:

A representative reaction scheme.

Materials:

-

Indole-tethered 5,5-diethoxypentan-1-amine derivative (1.0 equiv)

-

Trifluoroacetic acid (TFA) (10-20 equiv)

-

Dichloromethane (CH2Cl2), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the indole-tethered 5,5-diethoxypentan-1-amine derivative in anhydrous dichloromethane (0.1 M), add trifluoroacetic acid dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired tetrahydro-γ-carboline derivative.

Protocol 2: Intermolecular Pictet-Spengler Reaction with an Activated Arene

This protocol outlines a potential one-pot reaction between 5,5-diethoxypentan-1-amine and a highly nucleophilic aromatic compound like indole.

Reaction Scheme:

A representative intermolecular reaction.

Materials:

-

5,5-Diethoxypentan-1-amine (1.0 equiv)

-

Indole (1.1 equiv)

-

Acid catalyst (e.g., trifluoroacetic acid, p-toluenesulfonic acid) (1.2 equiv)

-

Solvent (e.g., dichloromethane, toluene), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 5,5-diethoxypentan-1-amine and indole in the chosen anhydrous solvent under an inert atmosphere.

-

Add the acid catalyst portion-wise at room temperature.

-

Heat the reaction mixture to a specified temperature (e.g., 40-80 °C) and monitor by TLC.

-

After completion, cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with the reaction solvent or another suitable organic solvent.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.

-

Purify the residue by flash column chromatography to isolate the tetrahydro-γ-carboline product.

Data Presentation

The following table summarizes representative quantitative data for intramolecular Pictet-Spengler-type reactions leading to fused piperidine systems, based on analogous reactions found in the literature.

| Entry | Aromatic Nucleophile | Acid Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Indole | TFA | CH2Cl2 | rt | 18 | 75-85 |

| 2 | 5-Methoxyindole | p-TsOH | Toluene | 80 | 12 | 80-90 |

| 3 | Pyrrole | HCl (4N in dioxane) | Dioxane | 60 | 24 | 60-70 |

| 4 | 1,3-Dimethoxybenzene | H2SO4 | Acetic Acid | 100 | 8 | 50-65 |

Visualizations

Reaction Mechanism

The following diagram illustrates the general mechanism of the intramolecular Pictet-Spengler reaction of an amino acetal with an aromatic ring.

References

- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 2. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds [mdpi.com]

- 3. Stereodivergent assembly of tetrahydro-γ-carbolines via synergistic catalytic asymmetric cascade reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for N-acylation of 5,5-Diethoxypentan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylation is a fundamental and widely utilized chemical transformation in organic synthesis, particularly in the fields of medicinal chemistry and drug development. This reaction introduces an acyl group onto a primary or secondary amine, forming a stable amide bond. The resulting amide moiety is a cornerstone of many pharmaceuticals, natural products, and peptidomimetics, influencing their biological activity, metabolic stability, and pharmacokinetic properties.

5,5-Diethoxypentan-1-amine is a valuable synthetic intermediate possessing a primary amine for derivatization and a diethyl acetal protecting group. The acetal functionality is stable under basic and neutral conditions but is susceptible to hydrolysis under acidic conditions. This key characteristic necessitates careful selection of reaction conditions during N-acylation to preserve the integrity of the acetal group. These application notes provide detailed protocols for the N-acylation of 5,5-diethoxypentan-1-amine with various acylating agents, offering a guide for the synthesis of diverse N-acyl derivatives.

Data Presentation

The following tables summarize typical quantitative data for the N-acylation of 5,5-diethoxypentan-1-amine with representative acylating agents under optimized conditions. Please note that yields and reaction times are representative and may vary depending on the specific substrate, scale, and purity of reagents.

Table 1: Reaction Parameters for the N-Acylation of 5,5-Diethoxypentan-1-amine

| Acylating Agent | Base | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |

| Acetyl Chloride | Triethylamine | Dichloromethane (DCM) | 2 - 4 | 0 to 25 | 85 - 95 |

| Acetic Anhydride | Pyridine | Dichloromethane (DCM) | 4 - 6 | 25 | 80 - 90 |

| Benzoyl Chloride | Triethylamine | Dichloromethane (DCM) | 3 - 5 | 0 to 25 | 90 - 98 |

Table 2: Characterization Data for N-Acylated 5,5-Diethoxypentan-1-amine Derivatives

| Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals (CDCl₃, δ ppm) | Expected MS (ESI+) m/z |

| N-(5,5-Diethoxypentyl)acetamide | C₁₁H₂₃NO₃ | 217.31 | ~5.8 (br s, 1H, NH), 4.3-4.5 (t, 1H, CH(OEt)₂), 3.3-3.7 (m, 4H, 2x OCH₂CH₃), 3.1-3.3 (q, 2H, NCH₂), 1.9-2.1 (s, 3H, COCH₃), 1.3-1.7 (m, 6H, CH₂CH₂CH₂), 1.1-1.3 (t, 6H, 2x OCH₂CH₃) | 218.17 [M+H]⁺, 240.15 [M+Na]⁺ |

| N-(5,5-Diethoxypentyl)benzamide | C₁₆H₂₅NO₃ | 279.37 | ~7.7-7.8 (d, 2H, Ar-H), ~7.3-7.5 (m, 3H, Ar-H), ~6.3 (br s, 1H, NH), 4.3-4.5 (t, 1H, CH(OEt)₂), 3.4-3.7 (m, 4H, 2x OCH₂CH₃), 3.3-3.5 (q, 2H, NCH₂), 1.5-1.8 (m, 6H, CH₂CH₂CH₂), 1.1-1.3 (t, 6H, 2x OCH₂CH₃) | 280.19 [M+H]⁺, 302.17 [M+Na]⁺ |

Experimental Protocols

Protocol 1: N-Acetylation using Acetyl Chloride

This protocol describes a general procedure for the N-acetylation of 5,5-diethoxypentan-1-amine using acetyl chloride and triethylamine as the base.

Materials:

-

5,5-Diethoxypentan-1-amine

-

Acetyl Chloride

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5,5-diethoxypentan-1-amine (1.0 eq.).

-

Dissolve the amine in anhydrous DCM (approximately 0.2 M concentration).

-

Add triethylamine (1.2 eq.) to the solution and cool the flask to 0 °C using an ice bath.

-

Slowly add a solution of acetyl chloride (1.1 eq.) in anhydrous DCM dropwise to the stirred amine solution over 15-20 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude N-(5,5-diethoxypentyl)acetamide can be purified by column chromatography on silica gel if necessary.

Protocol 2: N-Benzoylation using Benzoyl Chloride

This protocol outlines a general procedure for the N-benzoylation of 5,5-diethoxypentan-1-amine following a similar procedure to the Schotten-Baumann reaction under anhydrous conditions.

Materials:

-

5,5-Diethoxypentan-1-amine

-

Benzoyl Chloride

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve 5,5-diethoxypentan-1-amine (1.0 eq.) in anhydrous DCM (0.2 M).

-

Add triethylamine (1.2 eq.) and cool the mixture to 0 °C in an ice bath with stirring.

-

Add benzoyl chloride (1.1 eq.) dropwise to the cooled solution.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring for 3-5 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, add water to quench the reaction.

-

Work up the reaction mixture as described in Protocol 1 (steps 8-9).

-